Tert-butyl 3-oxo-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 3-oxo-3-phenylpropanoate involves various methods, including the condensation of tert-butanesulfinamide with aldehydes and ketones, leading to the formation of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002). Another method includes silver-catalyzed tert-butyl 3-oxopent-4-ynoate π-cyclizations, demonstrating control over the ring size and formation of hydroxypyrone or pulvinone by counterion and additive optimization (Hermann & Brückner, 2018).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated through crystallography, revealing a preferred conformation due to attractive and repulsive intramolecular interactions. These conformations are characterized by a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom, with anti conformations of carbonyl groups relative to keto groups close to the phosphorus atom (Castañeda et al., 2001).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including de-tert-butylating π-cyclizations when activated by Ag(I) salts, leading to the formation of 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids depending on the conditions used (Hermann & Brückner, 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical reactions. Although specific data on these properties are not detailed in the retrieved literature, such parameters are typically determined experimentally and are essential for the compound's application in synthesis.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various nucleophiles, electrophiles, and its role in catalysis, have been explored in the context of its use as an intermediate in organic synthesis. For example, its use in tert-butyl nitrite mediated synthesis of 1,2,4-oxadiazol-5(4H)-ones demonstrates its versatility in forming new C-N, C-O, and C═O bonds (Sau et al., 2019).
Scientific Research Applications
Synthesis Applications
Synthesis of Cryptophycin-24 (Arenastatin A)
Tert-butyl 3-oxo-3-phenylpropanoate is utilized in the synthesis of cryptophycin-24, a compound with potential therapeutic applications. Two protocols for synthesizing a major component of cryptophycins, which includes this compound, have been developed. These methods involve Noyori reduction and Frater alkylation or a single-step approach using crotyl borane reagent derived from (-)-alpha-pinene (Eggen et al., 2000).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, where tert-butyl bromoacetate is used as the electrophile. This synthesis involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).
Catalysis and Reactions
Catalytic Asymmetric Synthesis
This compound is involved in catalytic asymmetric synthesis processes. For instance, it's used in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).
Palladium-Catalyzed Carbonylative α-Arylation
The compound plays a role in palladium-catalyzed carbonylative α-arylation processes. This method is used to generate 3-oxo-3-(hetero)arylpropanenitriles, which are significant in various synthetic applications (Jensen et al., 2016).
Chemical Synthesis and Characterization
Chemical Synthesis and Analysis
This compound is used in the synthesis of various chemical compounds, such as in the preparation and reaction of amido-substituted furans. Its role in these processes often involves the formation of complex molecular structures, demonstrating its versatility in organic synthesis (Padwa et al., 2003).
Synthesis of Radiotracers
It has also been employed in the efficient synthesis of precursors for PET radiotracers, such as in the preparation of (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, a precursor for [18F]FPGLN used in tumor imaging (Liu et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or in contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 3-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTKMICNYGEWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969596 | |
Record name | tert-Butyl 3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54441-66-6 | |
Record name | Acetic acid, benzoyl-, tert-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054441666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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